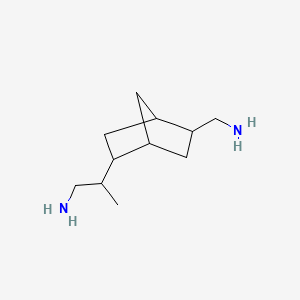
(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5(Or 6)-((aminomethyl)ethyl)bicyclo(221)hept-2-yl)methylamine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine typically involves the formation of the bicyclo[2.2.1]heptane core through a [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions, allowing for the enantioselective formation of the desired product . The reaction conditions often include the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for various biological targets.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar amine functional group but have different structural frameworks.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have a different core structure but can exhibit similar biological activities.
Uniqueness
(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine is unique due to its bicyclo[2.2.1]heptane core, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51194-28-6 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-[5-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]propan-1-amine |
InChI |
InChI=1S/C11H22N2/c1-7(5-12)11-4-8-2-9(11)3-10(8)6-13/h7-11H,2-6,12-13H2,1H3 |
InChI Key |
SRNKYCYHUVXIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1CC2CC1CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















